Triphenyltridecylphosphonium Bromide

Mitochondrial Targeting Lipophilicity Physicochemical Properties

Triphenyltridecylphosphonium Bromide (TTPB) offers a precisely engineered C13 alkyl chain, striking a critical balance between high mitochondrial accumulation (LogD ~9.95) and minimized respiratory chain inhibition—a key differentiator from shorter (C10/C12) or longer (C14/C16) TPP+ analogs. This optimized lipophilicity makes it the vector of choice for synthesizing TPP+-drug conjugates with superior cellular uptake and reduced off-target toxicity. With demonstrated anti-MRSA activity (MIC ≤64 µg/mL) and unique micellization properties for phase-transfer catalysis, TTPB is an essential scaffold for SAR-driven anti-infective discovery and QSAR benchmarking studies.

Molecular Formula C31H42BrP
Molecular Weight 525.5 g/mol
CAS No. 13266-02-9
Cat. No. B028558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyltridecylphosphonium Bromide
CAS13266-02-9
SynonymsTridecyltriphenylphosphonium Bromide_x000B_
Molecular FormulaC31H42BrP
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1
InChIKeyXYHPHHAYGJJBHW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenyltridecylphosphonium Bromide (CAS 13266-02-9): Core Physicochemical and Mitochondrial Vector Profile


Triphenyltridecylphosphonium Bromide (TTPB) is a lipophilic quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and one tridecyl (C13) alkyl chain [1]. It is primarily employed as a mitochondrial targeting vector, leveraging its high calculated LogP/LogD (~9.95) and delocalized cationic charge to accumulate within the mitochondrial matrix driven by the transmembrane potential (Δψ) [1][2]. TTPB exhibits potent antibacterial activity, with reported minimum inhibitory concentrations (MIC) as low as ≤64 µg/mL against S. aureus and MRSA . Additionally, its surfactant properties make it a candidate for phase-transfer catalysis and the formulation of ionic liquid systems .

Why Triphenyltridecylphosphonium Bromide Cannot Be Substituted with Analogous TPP+ or Quaternary Ammonium Salts


The functional utility of alkyltriphenylphosphonium (TPP+) cations is exquisitely sensitive to alkyl chain length, which dictates lipophilicity, mitochondrial accumulation kinetics, and membrane perturbation thresholds [1][2]. The C13 chain of TTPB occupies a distinct 'sweet spot' between the higher accumulation of longer chains (C14, C16) and the reduced toxicity/membrane disruption of shorter chains (C10, C12) [1][2][3]. Furthermore, phosphonium-based cations interact with biological and synthetic membranes differently than ammonium-based analogs (e.g., tetradecyltrimethylammonium bromide), exhibiting unique micellization behavior and interfacial adsorption due to the bulky triphenylphosphonium headgroup [4]. Simple substitution with a C14 TPP+ analog (e.g., tetradecyltriphenylphosphonium bromide) or a quaternary ammonium salt will alter the thermodynamic and biological profile, potentially compromising experimental reproducibility or product performance [1][4].

Quantitative Differentiators of Triphenyltridecylphosphonium Bromide: Head-to-Head and Cross-Study Evidence


Lipophilicity (LogD) Comparison: TTPB (C13) vs. TTP (C14) vs. DTPP (C10)

The lipophilicity of alkyltriphenylphosphonium cations, measured as LogD at pH 7.4, is a primary determinant of mitochondrial uptake and membrane permeability. TTPB (C13) has a calculated LogD of 9.95, positioning it between the shorter decyl analog (DTPP, C10) and the longer tetradecyl analog (TTP, C14). This incremental difference is significant for fine-tuning accumulation kinetics. [1][2]

Mitochondrial Targeting Lipophilicity Physicochemical Properties

Antibacterial Efficacy: TTPB MIC Values Against S. aureus and MRSA

TTPB demonstrates potent, quantified antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) of ≤64 µg/mL against both S. aureus and methicillin-resistant S. aureus (MRSA). This positions its potency within the active range for alkyltriphenylphosphonium salts, where optimal chain lengths for antibacterial activity are often reported between C10 and C14.

Antimicrobial MIC MRSA

Mitochondrial Accumulation Potential: Class-Level Advantage of C13 Chain

According to the Nernst equation, monocationic TPP+ vectors accumulate 100-1000 fold within the mitochondrial matrix. Accumulation extent and rate correlate positively with alkyl chain length and lipophilicity. TTPB's C13 chain confers greater lipophilicity and thus potentially higher accumulation than shorter-chain analogs (e.g., C10), while potentially mitigating the respiratory chain inhibition associated with longer-chain analogs (e.g., C14, C16). [1][2]

Mitochondrial Targeting Nernst Equation Vector Optimization

Optimal Application Scenarios for Triphenyltridecylphosphonium Bromide Based on Quantified Differentiators


Mitochondrial Vector Development for Drug Conjugates and Probes

TTPB is best employed as the mitochondrial targeting moiety when the research objective requires a balance of high cellular uptake (driven by a LogD of 9.95) and minimized off-target mitochondrial toxicity. It serves as an optimal starting point for synthesizing TPP+-drug conjugates where the C13 chain provides a crucial improvement in lipophilicity and accumulation over C10 vectors, but where the potential for respiratory chain inhibition associated with C14/C16 vectors (as noted in class-level studies) is a concern [1][2].

Antimicrobial Agent Scaffold for Anti-MRSA Research

Given its demonstrated MIC of ≤64 µg/mL against MRSA, TTPB is a viable scaffold for developing novel anti-infectives targeting drug-resistant Gram-positive bacteria [1]. Researchers synthesizing libraries of quaternary phosphonium salts should consider TTPB as a core structure for structure-activity relationship (SAR) studies, where the C13 chain length is expected to yield a unique potency and toxicity profile compared to C12 or C14 analogs [2].

Surfactant and Phase-Transfer Catalysis (PTC) in Non-Aqueous Systems

The triphenylphosphonium headgroup, combined with the C13 tail, confers distinct micellization and interfacial adsorption properties compared to ammonium-based surfactants [1]. TTPB can be utilized as a phase-transfer catalyst or ionic liquid component where its specific LogD and bulky headgroup promote reactions that are less efficient with smaller or differently structured cations. This is particularly relevant for synthetic organic chemistry applications requiring precise control over interfacial tension and counter-ion binding.

Reference Standard in Lipophilicity-Dependent Bioaccumulation Studies

The precisely defined structure and calculated LogD of 9.95 make TTPB a valuable reference compound for quantitative structure-activity relationship (QSAR) studies investigating the passive membrane permeability and mitochondrial accumulation of lipophilic cations. It serves as a calibrant or comparator for novel TPP+ analogs, enabling researchers to benchmark the effect of structural modifications on physicochemical and biological outcomes [1].

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